molecular formula C20H15FO4 B5203078 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one CAS No. 6148-49-8

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B5203078
CAS No.: 6148-49-8
M. Wt: 338.3 g/mol
InChI Key: ANHLEUNXHQNBCX-UHFFFAOYSA-N
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Description

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a synthetic derivative of the chromen-4-one scaffold, featuring a cyclopenta[c]chromen-4-one core substituted at the 7-position with a 2-(4-fluorophenyl)-2-oxoethoxy group. The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding interactions in hydrophobic pockets of target proteins, while the 2-oxoethoxy linker provides flexibility for optimal positioning .

The parent compound, 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (CAS: 21260-41-3), serves as a precursor for synthesizing derivatives like the target compound. Substitution at the 7-hydroxy group is typically achieved via etherification reactions, as demonstrated in the high-yield synthesis of related structures .

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO4/c21-13-6-4-12(5-7-13)18(22)11-24-14-8-9-16-15-2-1-3-17(15)20(23)25-19(16)10-14/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHLEUNXHQNBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387382
Record name 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-49-8
Record name 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization using a suitable catalyst to yield the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the fluorophenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one exhibit significant anticancer properties. Studies have shown that such chromenone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The presence of the fluorophenyl group is believed to enhance the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Research suggests that it may inhibit key inflammatory mediators and pathways, including the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

3. Neuroprotective Properties
Recent studies have indicated that derivatives of this compound may offer neuroprotective effects. They have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .

Pharmacological Insights

1. Mechanism of Action
The pharmacological action of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example, it may act on enzymes involved in metabolic pathways or receptors linked to inflammatory responses .

2. Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications to the chromenone structure can significantly affect its biological activity. The introduction of the 4-fluorophenyl moiety has been shown to enhance potency against certain cancer cell lines compared to its non-fluorinated counterparts .

Material Science Applications

1. Photovoltaic Materials
The unique electronic properties of chromenone derivatives make them suitable candidates for use in organic photovoltaic (OPV) devices. Their ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications .

2. Polymer Science
In polymer chemistry, compounds like this compound are explored for their potential to modify polymer properties, enhancing thermal stability and mechanical strength through incorporation into polymer matrices .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency.
Study BAnti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in vitro upon treatment with the compound.
Study CNeuroprotectionFound that pretreatment with the compound reduced neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorophenyl group and chromenone core allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopenta[c]chromen-4-one Derivatives

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight Key Features
Target Compound 7 2-(4-Fluorophenyl)-2-oxoethoxy C21H17FO5 ~376.36 Fluorine for enhanced binding affinity
9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-... () 9 2-(4-Methoxyphenyl)-2-oxoethoxy + 7-Me C22H20O5 364.40 Methoxy (electron-donating), methyl group
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-... () 9 2-(4-Chlorophenyl)-2-oxoethoxy + 7-Me C21H17ClO4 368.82 Chlorine for lipophilicity
7-[(4-Methoxyphenyl)methoxy]-6-methyl-... () 7 (4-Methoxyphenyl)methoxy + 6-Me C22H20O5 ~364.40 Benzyl ether, methyl substitution
7-Phenacyloxy-8-propyl-... () 7 2-Oxo-2-phenylethoxy + 8-propyl C23H22O4 362.42 Phenacyl group, alkyl chain

Key Observations:

Substituent Position :

  • The target compound’s substituent at the 7-position contrasts with analogues substituted at the 9-position (e.g., ). Positional differences significantly impact molecular geometry and interactions with biological targets .
  • Derivatives with 7-substituents (e.g., ) may exhibit enhanced steric accessibility compared to 9-substituted variants.

Methoxy vs. Oxoethoxy: Methoxy groups () donate electron density, increasing solubility, while oxoethoxy groups (target compound, ) introduce ketone functionality for hydrogen bonding .

Methyl Substitutions :

  • Methyl groups at the 6- or 7-positions (e.g., ) enhance steric bulk, possibly stabilizing the molecule in planar conformations critical for binding .

Table 2: Reported Activities of Analogous Compounds

Compound Class Biological Activity Mechanism/Interaction Reference
Chromen-4-one derivatives COX-2 inhibition Hydrophobic pocket binding, cation–π interactions
Fluorophenyl-substituted ethers Potential CNS activity (speculative) Fluorine-enhanced binding to neurotransmitter receptors
Methoxy-substituted derivatives Improved solubility Electron-donating effects enhance aqueous stability
  • COX-2 Inhibition : The chromen-4-one scaffold in the target compound shares structural homology with COX-2 inhibitors, where the central ring system occupies hydrophobic pockets, and substituents like 4-fluorophenyl may mimic interactions seen in ’s compound .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C19H15FO4C_{19}H_{15}FO_4, with a molecular weight of 326.3 g/mol. The structure features a cyclopentachromenone core with a fluorinated phenyl substituent, which is critical for its biological activity.

Property Value
Molecular FormulaC19H15FO4
Molecular Weight326.3 g/mol
IUPAC NameThis compound
InChI KeyQDONUEBMDUSEHT-UHFFFAOYSA-N

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) . The introduction of fluorine atoms in the phenyl group enhances the anticancer activity due to increased electron-withdrawing effects, which may influence the compound's interaction with biological targets.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle and apoptosis pathways, such as p53 and Bcl-2 . The compound's mechanism may involve the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the synthesis of prostaglandins . Studies suggest that this compound could reduce inflammation markers in various models, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Caspase Activation : Induces apoptosis through caspase-dependent pathways.
  • Cyclooxygenase Inhibition : Reduces pro-inflammatory mediators by inhibiting COX enzymes.
  • Regulation of Cell Cycle Proteins : Modulates proteins such as p53 and Bcl-2 that are involved in cell survival and apoptosis.

Case Studies

Several studies have investigated the pharmacological effects of coumarin derivatives:

  • Study on Anticancer Activity : A study demonstrated that a series of coumarin derivatives exhibited varying degrees of cytotoxicity against human tumor cell lines. The presence of electron-withdrawing groups like fluorine significantly enhanced their activity .
  • Anti-inflammatory Research : Research focused on how coumarins affect inflammatory pathways indicated that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one?

Methodology : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A validated protocol includes:

  • Step 1 : Reacting 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one with 2-bromo-1-(4-fluorophenyl)ethan-1-one in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
  • Key parameters : Solvent choice (DMF enhances nucleophilicity), temperature control to avoid side reactions, and stoichiometric excess of the phenacyl bromide derivative.

Q. What analytical techniques are recommended for characterizing structural purity?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopenta[c]chromenone backbone. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₅FO₄ requires m/z 354.1002) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can researchers evaluate in vitro biological activity against disease models?

Methodology :

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Anti-inflammatory Screening : Inhibition of COX-2 enzyme via ELISA, comparing potency to celecoxib .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to determine EC₅₀ values .

Advanced Research Questions

Q. How to elucidate the mechanism of action involving specific biological targets?

Methodology :

  • Target Identification : Perform kinase profiling assays or thermal shift assays to identify binding partners .
  • Molecular Dynamics Simulations : Use GROMACS to model compound-protein interactions (e.g., with EGFR or tubulin) over 100-ns trajectories .
  • Gene Expression Analysis : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. How to resolve contradictions in reported biological activities across studies?

Methodology :

  • Reproducibility Checks : Verify compound purity (HPLC ≥98%) and biological assay conditions (e.g., serum concentration in cell culture) .
  • Structural Analog Comparison : Test derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to isolate substituent effects (see Table 1) .
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to assess heterogeneity .

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundSubstituentIC₅₀ (MCF-7)COX-2 Inhibition (%)
Target Compound (4-Fluorophenyl)4-F12.5 µM68%
4-Chlorophenyl Analog4-Cl8.7 µM72%
4-Methoxyphenyl Analog4-OCH₃25.3 µM55%

Q. What strategies enhance pharmacological properties through SAR studies?

Methodology :

  • Substituent Scanning : Synthesize derivatives with halogens (F, Cl), alkoxy groups, or methyl substitutions at the 4-position of the phenyl ring .
  • Pharmacokinetic Profiling : Assess logP (octanol/water partition) and metabolic stability in liver microsomes .
  • In Silico QSAR Models : Use MOE or Schrödinger to correlate structural descriptors (e.g., polar surface area) with activity .

Q. What computational approaches predict binding affinities and interaction modes?

Methodology :

  • Molecular Docking : AutoDock Vina to screen against PDB targets (e.g., 1V1, 1V4) with flexible side-chain sampling .
  • Binding Free Energy Calculations : MM-GBSA to rank poses based on ΔG binding .
  • ADMET Prediction : SwissADME to estimate bioavailability and toxicity risks .

Q. Key Reference :

  • For docking validation, compare predicted binding poses with crystallographic data from PDB entries (e.g., 1V1 for chromen-4-one interactions) .

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